molecular formula C22H19N3O4 B253000 2-(4-methoxyphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

2-(4-methoxyphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

Cat. No. B253000
M. Wt: 389.4 g/mol
InChI Key: PIYSBNRYJJQIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a chemical compound that belongs to the class of acetamides. It is a synthetic compound that has been developed for scientific research purposes. This compound has gained significant attention in recent years due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins that are involved in disease processes. For example, it has been shown to inhibit the activity of a protein called STAT3, which is involved in the development and progression of cancer.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antioxidant properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-methoxyphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is its potential as a therapeutic agent for the treatment of various diseases. It has also been shown to have potential as a tool for drug discovery and development. However, there are some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems. Additionally, its potential toxicity and side effects need to be studied further to determine its safety for use in humans.

Future Directions

There are several future directions for the study of 2-(4-methoxyphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to study its potential as a tool for drug discovery and development. Additionally, further studies are needed to understand its mechanism of action and potential toxicity and side effects.

Synthesis Methods

The synthesis of 2-(4-methoxyphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves several steps. The first step involves the synthesis of 2-methyl-5-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-methoxyphenol to obtain the desired intermediate. This intermediate is then reacted with 2-amino-3-methylbenzoic acid to obtain the final product.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has potential applications in various fields of scientific research. It has been studied extensively for its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been studied for its potential as a tool for drug discovery and development.

properties

Product Name

2-(4-methoxyphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C22H19N3O4/c1-14-5-6-15(22-25-21-19(29-22)4-3-11-23-21)12-18(14)24-20(26)13-28-17-9-7-16(27-2)8-10-17/h3-12H,13H2,1-2H3,(H,24,26)

InChI Key

PIYSBNRYJJQIBI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

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